molecular formula C12H17N3O2 B2793270 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2201614-22-2

3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2793270
CAS No.: 2201614-22-2
M. Wt: 235.287
InChI Key: HQGOXBCPASYFET-UHFFFAOYSA-N
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Description

3-{1-Azabicyclo[222]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azabicyclo[2.2.2]octane core, followed by the introduction of the pyrazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.2.2]octan-3-one: This compound shares the azabicyclo[2.2.2]octane core but lacks the pyrazinone moiety.

    3-Quinuclidinol: This compound also features a bicyclic structure and is used as a chiral building block in organic synthesis.

Uniqueness

3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one is unique due to its combination of the azabicyclo[2.2.2]octane core and the pyrazinone moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14-7-4-13-11(12(14)16)17-10-8-15-5-2-9(10)3-6-15/h4,7,9-10H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGOXBCPASYFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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